molecular formula C5H4BNO2S B151807 5-Cyanothiophene-2-boronic acid CAS No. 305832-67-1

5-Cyanothiophene-2-boronic acid

Cat. No.: B151807
CAS No.: 305832-67-1
M. Wt: 152.97 g/mol
InChI Key: ZEOMEPSYIIQIND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

INTRODUCTION 5-Cyanothiophene-2-boronic acid, also known as 5CT2BA, is an organic compound that is used in a variety of scientific research applications. It is a heterocyclic compound, possessing a five-membered ring with a sulfur atom at the center, and a boron-containing functional group at the 2-position. It has been used in a variety of fields, such as in vitro and in vivo studies, to investigate the mechanism of action, biological activity, and biochemical and physiological effects of various compounds. SYNTHESIS METHOD The synthesis of this compound is typically accomplished through the use of a palladium-catalyzed reaction of a 2-bromothiophene and a boronic acid. This reaction is typically carried out in a dichloromethane solvent at a temperature of approximately 80°C. After the reaction is complete, the product is typically isolated by recrystallization. SCIENTIFIC RESEARCH APPLICATIONS this compound has been used in a variety of scientific research applications. In particular, it has been used in both in vivo and in vitro studies. In Vivo this compound has been used in a variety of in vivo studies, such as for the investigation of the mechanism of action, biological activity, and biochemical and physiological effects of various compounds. For example, it has been used in the investigation of the effects of various compounds on the development of cancer, as well as in the investigation of the effects of various compounds on the immune system. In Vitro this compound has also been used in a variety of in vitro studies, such as for the investigation of the mechanism of action, biological activity, and biochemical and physiological effects of various compounds. For example, it has been used in the investigation of the effects of various compounds on the growth of cells, as well as in the investigation of the effects of various compounds on the metabolism of cells. MECHANISM OF ACTION The mechanism of action of this compound is not fully understood. However, it is believed that it acts as a chelating agent, binding to and stabilizing metal ions, such as copper and iron. This binding is believed to be responsible for the biological activity of the compound. BIOLOGICAL ACTIVITY this compound has been found to possess a variety of biological activities, such as anti-inflammatory, anti-bacterial, anti-fungal, and anti-viral activities. In addition, it has been found to possess antioxidant and anti-cancer activities. BIOCHEMICAL AND PHYSIOLOGICAL EFFECTS this compound has been found to possess a variety of biochemical and physiological effects. For example, it has been found to modulate the activity of various enzymes, such as cytochrome P450 enzymes, as well as to modulate the activity of various hormones, such as estrogen and progesterone. In addition, it has been found to modulate the activity of various receptors, such as the serotonin receptor, as well as to modulate the activity of various transporters, such as the dopamine transporter. PHARMACODYNAMICS The pharmacodynamics of this compound is not fully understood. However, it is believed to act as a chelating agent, binding to and stabilizing metal ions, such as copper and iron. This binding is believed to be responsible for the biological activity of the compound. ADVANTAGES AND LIMITATIONS FOR LAB EXPERIMENTS The main advantages of using this compound in laboratory experiments are that it is relatively easy to synthesize, and that it has been found to possess a variety of biological activities. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood. FUTURE DIRECTIONS Future directions for research involving this compound include further investigation of its mechanism of action, as well as further investigation of its biological activity and biochemical and physiological effects. In addition, further research could be conducted to investigate the potential therapeutic applications of this compound. Other potential future directions for research involving this compound include further investigation of its use in drug delivery systems, as well as further investigation of its use in the development of novel therapeutic agents.

Scientific Research Applications

Applications in Cancer Detection and Diagnosis

Highly Sensitive Detection of Cancer Cells : 5-Cyanothiophene-2-boronic acid, as a boronic acid functional polythiophene, has been utilized in the creation of an electrochemical cytosensor. This sensor is noted for its simplicity, low cost, and high sensitivity, making it particularly effective for cancer cell detection. The sensor operates by recognizing sialic acid, a significant molecular target in clinical diagnosis and treatment. A notable application is its high selectivity towards AGS cancer cells over normal cells like HEK 293 and BM-hMSCs, suggesting promising future applications in early-stage cancer diagnosis (Dervisevic et al., 2017).

Applications in Chemical Synthesis

Facilitating Suzuki-Miyaura Coupling : this compound is significant in the field of chemical synthesis. For instance, it's been involved in the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes through a copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reaction. This process leverages in situ prepared 2-thiopheneboronic ester derivatives and has demonstrated improved yields and purities for the transformation of complex structures, showcasing the broad application of boronic acid derivatives in organic chemistry (Hergert et al., 2018).

Applications in Sensing and Material Science

Selective Fluorescent Chemosensors : this compound derivatives are also pivotal in the development of selective fluorescent chemosensors. These sensors are used for detecting carbohydrates, bioactive substances, and various ions, playing a crucial role in disease prevention, diagnosis, and treatment. The interaction of boronic acid with diols forms specific cyclic structures that are instrumental in these sensors, highlighting the compound's versatility in biomedical and material science applications (Huang et al., 2012).

Modulating the Lewis Acidity of Boron : The Lewis acidity of boron, an inherent property of boronic acid derivatives, is crucial for its applications in catalysis and material science. Manipulating this property through external stimuli like light can control chemical processes catalyzed by boronic acids and modulate the behavior of functional materials containing them, opening doors to innovative approaches in the development of new p-electronic materials for sensing, electron transport, and other material science applications (Lemieux et al., 2008).

Safety and Hazards

5-Cyanothiophene-2-boronic acid is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a dry place, with the container kept tightly closed, and should be kept refrigerated .

Mechanism of Action

Target of Action

5-Cyanothiophene-2-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary target of this compound is the palladium catalyst used in the reaction .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, this compound acts as a nucleophile . The boronic acid moiety of the compound interacts with the palladium catalyst, undergoing a process known as transmetalation . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway in which this compound is involved . This reaction is widely used in organic synthesis for the construction of carbon-carbon bonds .

Pharmacokinetics

As a laboratory reagent, it is typically handled under controlled conditions to prevent exposure and ingestion .

Result of Action

The primary result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound is sensitive to light and air . Therefore, it is typically stored in a well-ventilated place, in a tightly closed container, and at low temperatures . The reaction conditions, such as temperature and the presence of a base, also significantly influence the efficacy of the Suzuki-Miyaura cross-coupling reaction .

Biochemical Analysis

Biochemical Properties

5-Cyanothiophene-2-boronic acid plays a significant role in biochemical reactions, particularly in the formation of covalent bonds with diols and other molecules containing hydroxyl groups. This property makes it useful in the synthesis of complex organic molecules and in the development of pharmaceuticals. The compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with the active sites of enzymes, thereby inhibiting or modulating their activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating enzyme activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent changes in gene expression . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with the hydroxyl groups of serine and threonine residues in enzymes, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression by affecting transcription factors and other regulatory proteins. The compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research and drug development .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to light and air . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies where prolonged exposure leads to sustained enzyme inhibition and changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At high doses, it can lead to adverse effects such as respiratory irritation, skin irritation, and eye irritation . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional benefits are observed .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux by inhibiting key metabolic enzymes, leading to changes in metabolite levels within the cell . This interaction can have downstream effects on cellular processes and overall cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its solubility properties, being insoluble in water but soluble in organic solvents such as ethanol and tetrahydrofuran .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows it to interact with target enzymes and proteins within those compartments, thereby modulating their activity and influencing cellular processes .

Properties

IUPAC Name

(5-cyanothiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BNO2S/c7-3-4-1-2-5(10-4)6(8)9/h1-2,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOMEPSYIIQIND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400742
Record name 5-Cyanothiophene-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305832-67-1
Record name (5-Cyanothiophen-2-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305832-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyanothiophene-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of compound thiophene-2-carbonitrile (10 g, 9.16 mmol, 1.0 eq) and tri-iso-propylborate (23 mL, 100 mmol, 1.09 eq) in dry THF (300 mL) under nitrogen at −78° C., potassium hexamethyldisilazide (1 M in THF, 100 mL, 100 mmol, 1.09 eq) was added dropwise. After 1 h, the reaction was quenched with 1 N HCl (200 mL), stirred for 30 min and extracted with ethyl acetate. The combined organic layers were washed with water, dried (Na2SO4), filtered and evaporated and crystallized with petroleum ether/ethyl acetate to afford the product compound 5-cyanothiophen-2-ylboronic acid (7.4 g, 53%). LC-MS (m/z)=153.9 [M+H]+
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Cyanothiophene-2-boronic acid
Reactant of Route 2
Reactant of Route 2
5-Cyanothiophene-2-boronic acid
Reactant of Route 3
5-Cyanothiophene-2-boronic acid
Reactant of Route 4
5-Cyanothiophene-2-boronic acid
Reactant of Route 5
5-Cyanothiophene-2-boronic acid
Reactant of Route 6
5-Cyanothiophene-2-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.